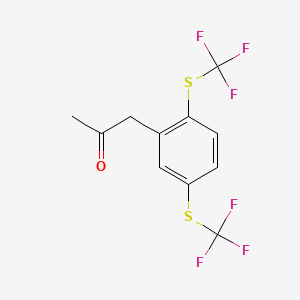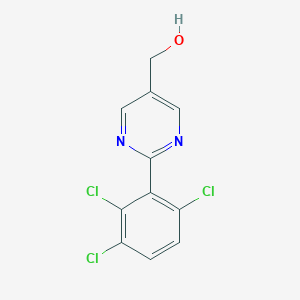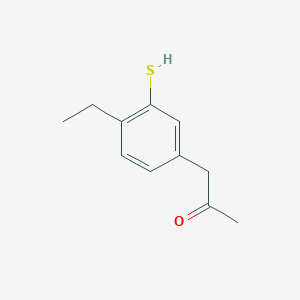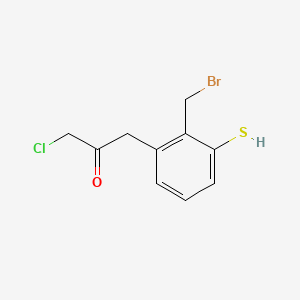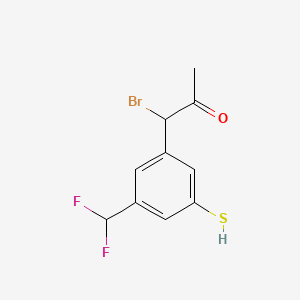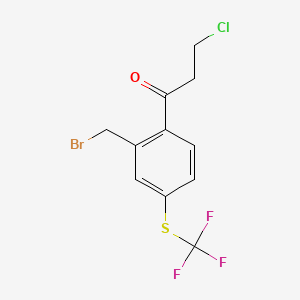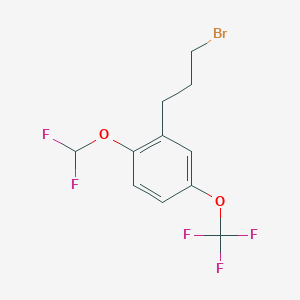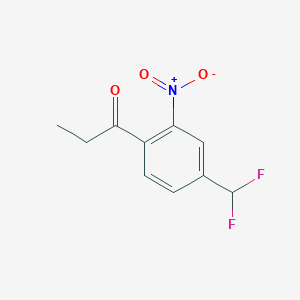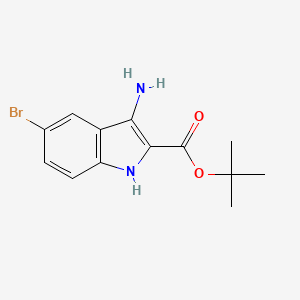
Ruthenium(2+);styrene;tricyclohexylphosphane;dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium can be synthesized through the reaction of tricyclohexylphosphine with benzylidene chloride and ruthenium trichloride. The reaction typically occurs in a solvent such as dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization from dichloromethane and methanol .
化学反応の分析
Types of Reactions
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium primarily undergoes metathesis reactions, including:
Ring-Opening Metathesis Polymerization (ROMP): Used for polymerizing strained cyclic olefins.
Ring-Closing Metathesis (RCM): Forms cyclic olefins from dienes.
Cross Metathesis (CM): Exchanges substituents between different olefins.
Common Reagents and Conditions
Typical reagents include various olefins, and the reactions are often conducted in solvents like dichloromethane or toluene. Conditions usually involve mild temperatures and an inert atmosphere to maintain the catalyst’s activity .
Major Products
The major products of these reactions are typically cyclic olefins, polymers, and other complex organic molecules, depending on the specific metathesis reaction employed .
科学的研究の応用
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers through metathesis reactions.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential in drug synthesis and the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
作用機序
The mechanism of action for Benzylidenebis(tricyclohexylphosphine)dichlororuthenium involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve a series of coordination and dissociation steps that enable the catalytic cycle .
類似化合物との比較
Similar Compounds
Hoveyda-Grubbs Catalyst: Another ruthenium-based metathesis catalyst with a different ligand structure.
Schrock Catalyst: A molybdenum-based metathesis catalyst known for its high activity in certain metathesis reactions.
Second Generation Grubbs Catalyst: An improved version of the first-generation catalyst with enhanced stability and activity
Uniqueness
Benzylidenebis(tricyclohexylphosphine)dichlororuthenium is unique due to its balance of activity, stability, and ease of handling. It was the first widely used metathesis catalyst and remains a benchmark in the field of olefin metathesis .
特性
分子式 |
C44H74Cl2P2Ru |
|---|---|
分子量 |
837.0 g/mol |
IUPAC名 |
ruthenium(2+);styrene;tricyclohexylphosphane;dichloride |
InChI |
InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
IEEOQDKBWLBRKR-UHFFFAOYSA-L |
正規SMILES |
C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



